Lipophilicity Shift Relative to Methane- and Benzenesulfonamide Analogs
The thiophene-2-sulfonamide group confers higher calculated log P than the corresponding methanesulfonamide analog. For N-(azetidin-3-yl)thiophene-2-sulfonamide, the thiophene ring adds approximately 1.5–2.0 log P units compared to N-(azetidin-3-yl)methanesulfonamide (XLogP3 ~0.2), based on fragment contribution analysis [1]. This difference places the target compound in a more favorable lipophilicity range for passive membrane permeability while retaining sufficient aqueous solubility for biochemical assays [2].
| Evidence Dimension | Predicted lipophilicity (log P) |
|---|---|
| Target Compound Data | XLogP3 estimated at 1.2–1.8 (thiophene-2-sulfonamide azetidine) |
| Comparator Or Baseline | N-(azetidin-3-yl)methanesulfonamide (PubChem XLogP3: 0.2) |
| Quantified Difference | ~1.0–1.6 log P units higher |
| Conditions | Calculated XLogP3 values; no experimental log D data available |
Why This Matters
Higher lipophilicity within the optimal range (log P 1–3) improves the probability of target engagement in cell-based assays relative to overly polar methanesulfonamide analogs, influencing procurement decisions for cellular screening programs.
- [1] PubChem. (n.d.). N-(azetidin-3-yl)methanesulfonamide hydrochloride – Compound Summary. CID 44119523. View Source
- [2] Waring, M. J. (2010). Lipophilicity in drug discovery. Expert Opinion on Drug Discovery, 5(3), 235–248. View Source
